2-(Cyclohexylmethoxy)-1-ethynyl-3,5-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylmethoxy)-1-ethynyl-3,5-difluorobenzene is an organic compound characterized by its unique structure, which includes a cyclohexylmethoxy group, an ethynyl group, and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethoxy)-1-ethynyl-3,5-difluorobenzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically requires a palladium catalyst, a boron reagent, and appropriate reaction conditions such as temperature and solvent choice .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions would be tailored to ensure efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethoxy)-1-ethynyl-3,5-difluorobenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double or triple bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, KOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.
Scientific Research Applications
2-(Cyclohexylmethoxy)-1-ethynyl-3,5-difluorobenzene has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethoxy)-1-ethynyl-3,5-difluorobenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in reactions that form new carbon-carbon bonds, while the fluorine atoms can influence the compound’s reactivity and stability. The cyclohexylmethoxy group can affect the compound’s solubility and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylmethoxy)-1-ethynylbenzene: Lacks the fluorine atoms, which may affect its reactivity and stability.
2-(Cyclohexylmethoxy)-3,5-difluorobenzene: Lacks the ethynyl group, which may affect its ability to form new carbon-carbon bonds.
1-Ethynyl-3,5-difluorobenzene: Lacks the cyclohexylmethoxy group, which may affect its solubility and interaction with other molecules
Uniqueness
2-(Cyclohexylmethoxy)-1-ethynyl-3,5-difluorobenzene is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both the ethynyl and fluorine groups can enhance its reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(cyclohexylmethoxy)-1-ethynyl-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2O/c1-2-12-8-13(16)9-14(17)15(12)18-10-11-6-4-3-5-7-11/h1,8-9,11H,3-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSIDYIDBHZQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC(=C1)F)F)OCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.